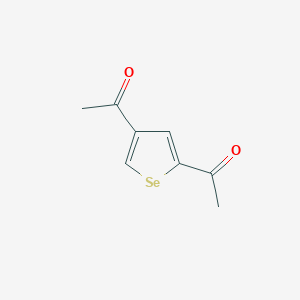

1,1'-(Selenophene-2,4-diyl)di(ethan-1-one)

Description

The Significance of Organoselenium Compounds in Contemporary Chemical Research

Organoselenium chemistry, which investigates compounds containing carbon-selenium bonds, has become a significant and rapidly expanding field of research. organic-chemistry.orgunifi.it Selenium's position in Group 16 of the periodic table, alongside oxygen and sulfur, imparts unique chemical properties to its organic derivatives. nih.gov Organoselenium compounds are generally more nucleophilic and their corresponding selenols are more acidic than their sulfur analogs. nih.gov A key feature is the instability of selenoxides in the presence of β-protons, a property that is strategically utilized in important organic transformations such as selenoxide eliminations and oxidations. nih.gov

First discovered in the 19th century, with diethyl selenide (B1212193) being isolated in 1836, the field has evolved far beyond fundamental synthesis. nih.govchemistrysteps.com In modern research, organoselenium compounds are recognized for their utility as versatile reagents and catalysts in organic synthesis, enabling a variety of chemo-, regio-, and stereoselective transformations. researchgate.netmdpi.com Furthermore, they have garnered substantial interest in medicinal chemistry due to their diverse biological activities, which include antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. organic-chemistry.orgunifi.it The biological relevance of selenium is underscored by its presence as the amino acid selenocysteine in the active sites of crucial enzymes like glutathione peroxidase, which protects cells from oxidative damage. mdpi.com

Overview of Selenophene (B38918) Heterocycles in Organic Synthesis and Materials Science

Selenophenes are five-membered aromatic heterocycles containing one selenium atom, analogous to furan (B31954) and thiophene (B33073). enamine.net These structures serve as pivotal building blocks in both organic synthesis and materials science. cardiff.ac.uk In synthesis, the selenophene ring can be functionalized through various reactions, including electrophilic substitution, which tends to occur at the C2 position adjacent to the selenium atom. enamine.net Activated selenophene derivatives are valuable partners in cross-coupling reactions such as Suzuki, Heck, and Stille, allowing for the construction of complex molecular architectures. cardiff.ac.uk

In the realm of materials science, selenophenes are prized for their unique electronic properties. beilstein-journals.org Compared to its sulfur analogue, thiophene, selenophene possesses a lower aromaticity and a stronger electron-donating capability due to the larger atomic radius and greater polarizability of selenium. researchgate.netwikipedia.org These characteristics often lead to materials with better molecular planarity, longer electronic conjugation lengths, and narrower optical band gaps. researchgate.netwikipedia.org Consequently, selenophene-containing polymers and small molecules are increasingly incorporated into advanced electronic devices, including:

Organic Light-Emitting Diodes (OLEDs): Where they can be used to tune emission colors and improve device efficiency. cardiff.ac.uk

Organic Field-Effect Transistors (OFETs): Contributing to higher charge carrier mobility.

Organic Solar Cells (OSCs): Serving as superior donor or acceptor materials, leading to enhanced power conversion efficiencies compared to their sulfur-based counterparts. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Physicochemical Properties of 5-Membered Heterocycles

| Property | Furan (C₄H₄O) | Thiophene (C₄H₄S) | Selenophene (C₄H₄Se) |

|---|---|---|---|

| Molar Mass (g·mol⁻¹) | 68.07 | 84.14 | 131.04 |

| Boiling Point (°C) | 31.3 | 84 | 110 |

| Aromaticity (RE/ring, kcal/mol) | 16 | 29 | 26 (Calculated) |

| Electronegativity of Heteroatom | 3.44 | 2.58 | 2.55 |

| C-X Bond Length (Å) | 1.36 | 1.71 | 1.86 |

Data compiled from various sources and established chemical data.

Contextualization of Diketone Functionalities within Selenophene Architectures, with Emphasis on 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one)

The introduction of diketone functionalities onto a heterocyclic core creates molecules with significant potential as synthetic intermediates. Ketones are valuable handles for further chemical modification, serving as precursors for alcohols, amines, alkanes, and more complex carbon skeletons. Specifically, a diketone like 1,1'-(selenophene-2,4-diyl)di(ethan-1-one), also known as 2,4-diacetylselenophene, represents a poly-functionalized building block.

Despite the synthetic utility of such structures, specific literature detailing the synthesis, properties, and applications of 1,1'-(selenophene-2,4-diyl)di(ethan-1-one) is notably scarce. The synthesis of this compound presents a significant chemical challenge. The standard method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. chemistrysteps.com However, this reaction is self-limiting; the product of the first acylation, an aryl ketone, is electronically deactivated, making the aromatic ring significantly less susceptible to a second electrophilic substitution. organic-chemistry.org Therefore, a direct diacylation of selenophene to yield the 2,4-disubstituted product is highly unlikely under standard Friedel-Crafts conditions.

A plausible, albeit more complex, synthetic route to 1,1'-(selenophene-2,4-diyl)di(ethan-1-one) would likely involve a multi-step sequence. For instance, one could envision starting with a pre-functionalized selenophene, such as a 4-haloselenophene derivative, performing a mono-acylation at the more reactive C2 position, and subsequently introducing the second acetyl group at the C4 position through a different mechanism, such as a metal-halogen exchange followed by quenching with an acetylating agent. Alternatively, the substituted selenophene ring could be constructed from an acyclic precursor that already contains the required diketone functionality, a common strategy for preparing highly substituted heterocycles. researchgate.net

Historical Development and Recent Advances in Selenophene Research Relevant to Complex Derivatives

The history of selenophene chemistry dates back to the early 20th century. Following the discovery of selenium by Jöns Jacob Berzelius in 1817, the first confirmed synthesis of the parent selenophene molecule was reported by Mazza and Solazzo in 1927. chemistrysteps.comenamine.net Early synthetic methods often required harsh conditions, such as high temperatures, and utilized precursors like acetylene and metallic selenium. nih.gov The Paal synthesis, first reported in 1885 for 2,5-dimethylselenophene, involved heating hexane-2,5-dione with phosphorus pentaselenide, establishing a foundational route from 1,4-dicarbonyl compounds. researchgate.net

In recent decades, the field has seen tremendous progress, with the development of milder and more efficient synthetic protocols that provide access to a wide array of complex selenophene derivatives. These advances have been crucial for exploring their applications in medicine and materials science.

Key recent advances include:

Catalytic Cyclization Methods: Modern syntheses often employ transition metal catalysts (e.g., copper, palladium) to facilitate the cyclization of functionalized acyclic precursors like 1,3-dienyl bromides or selenoenynes under significantly milder conditions. nih.gov

Direct C-H Functionalization: Palladium-catalyzed direct C-H bond activation has emerged as a powerful tool for functionalizing pre-formed selenophene rings, avoiding the need for pre-activation steps like halogenation or lithiation. cardiff.ac.uk

Novel Reagent Development: The use of reagents like Woollins' reagent has enabled efficient syntheses of 2,5-diarylselenophenes from 1,4-diarylbutane-1,4-diones. researchgate.net

Regioselective Syntheses: Significant effort has been directed toward controlling the regioselectivity of substitution, allowing for the targeted synthesis of less common isomers, such as 3- or 3,4-substituted selenophenes. nih.gov

Table 2: Milestones in the Synthesis of Selenophene Derivatives

| Year | Development | Key Reagents/Method | Significance |

|---|---|---|---|

| 1885 | Paal Synthesis | Hexane-2,5-dione, Phosphorus pentaselenide | Early route to substituted selenophenes from dicarbonyls. researchgate.net |

| 1927 | First Confirmed Synthesis | Acetylene, Selenium | Synthesis of the parent selenophene heterocycle. enamine.net |

| 2013 | Cu(II)/Halide-Mediated Cyclization | Homopropargyl selenides, CuBr₂ | Selective synthesis of haloselenophenes and dihydroselenophenes. nih.gov |

| 2014 | One-Pot CuO-Catalyzed Cyclization | 1,3-Dienyl bromides, KSeCN, CuO nanoparticles | Milder, efficient synthesis of substituted selenophenes. nih.gov |

| Recent | Direct C-H Activation | Selenophene, Palladium catalyst | Functionalization without pre-activating the ring. cardiff.ac.uk |

These ongoing developments continue to expand the synthetic toolbox available to chemists, enabling the creation of increasingly complex and functional selenophene derivatives for novel applications.

Properties

CAS No. |

113495-22-0 |

|---|---|

Molecular Formula |

C8H8O2Se |

Molecular Weight |

215.12 g/mol |

IUPAC Name |

1-(4-acetylselenophen-2-yl)ethanone |

InChI |

InChI=1S/C8H8O2Se/c1-5(9)7-3-8(6(2)10)11-4-7/h3-4H,1-2H3 |

InChI Key |

BPHHVRLZCZHWAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C[Se]1)C(=O)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1,1 Selenophene 2,4 Diyl Di Ethan 1 One and Analogous Selenophene Diketones

Strategic Cyclization Approaches for Selenophene (B38918) Scaffold Assembly

The formation of the selenophene core is a critical step in the synthesis of its derivatives. Various cyclization strategies have been developed to construct this five-membered heterocyclic ring system, often employing selenium in its elemental form or as a precursor.

Copper-Catalyzed Regioselective [2+2+1] Cyclization Mechanisms

A straightforward and atom-economical method for synthesizing 2,5-disubstituted selenophenes involves a copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium. This reaction demonstrates high regioselectivity and good tolerance for various functional groups. The mechanism is proposed to initiate with a Glaser coupling of two alkyne molecules, catalyzed by a copper(I) species. This is followed by the insertion of hydrogen selenide (B1212193) (H₂Se), generated in situ, and subsequent cyclization to form the selenophene ring.

The reaction conditions are typically optimized to achieve high yields. For instance, the reaction of phenylacetylene (B144264) with elemental selenium in the presence of a copper catalyst like copper(I) thiophene-2-carboxylate (B1233283) (CuTC) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like acetonitrile (B52724) can produce 2,5-diphenylselenophene (B186524) in good yields.

Table 1: Optimization of Copper-Catalyzed [2+2+1] Cyclization for 2,5-Diphenylselenophene

| Entry | Catalyst (mol%) | Base (mol%) | Solvent | Yield (%) |

| 1 | CuTC (5) | DBU (50) | THF | 18 |

| 2 | CuTC (5) | DBU (50) | Ethanol (B145695) | <10 |

| 3 | CuTC (5) | DBU (50) | CH₃CN | 23 |

Electrophilic and Nucleophilic Cyclization Strategies

Electrophilic and nucleophilic cyclization reactions represent a versatile approach to the synthesis of substituted selenophenes. These methods typically involve the intramolecular cyclization of a precursor containing a selenium atom and a reactive π-system.

One common strategy is the electrophilic cyclization of selenoenynes. For example, (Z)-selenoenynes can undergo cyclization in the presence of electrophiles like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) to yield 3-substituted selenophenes under mild conditions. The choice of solvent and the structure of the selenoenyne precursor are crucial for the success of the reaction. Similarly, butylselanyl propargyl alcohols react with iodine to form 3-iodoselenophenes. The use of copper(II) bromide can also promote the cyclization to afford 3-bromoselenophenes.

Nucleophilic cyclization methods have also been developed. For instance, a one-pot synthesis of selenophenes can be achieved through the intramolecular cyclization of 1,3-dienyl bromides in the presence of potassium selenocyanate (B1200272) (KSeCN) and copper oxide nanoparticles. This protocol is effective for a range of substrates, including those with electron-withdrawing and electron-donating groups.

Utilizing Elemental Selenium as a Key Precursor in Cycloaddition Reactions

Elemental selenium is a stable, non-toxic, and readily available precursor for the synthesis of selenophenes. It can be effectively incorporated into organic molecules through various cycloaddition reactions.

In the copper-catalyzed [2+2+1] cyclization mentioned earlier, elemental selenium serves as the direct source of the selenium atom in the resulting selenophene ring. Another approach involves a three-component cycloaddition reaction for the synthesis of benzoselenophenes from substituted indoles, acetophenones, and selenium powder under metal-free conditions. Furthermore, silver-mediated [2+2+1] cyclization of diynes with elemental selenium has been developed to produce 3,4-substituted cyclopenta[c]selenophenes.

Palladium-Catalyzed Cross-Coupling and Direct Arylation in Selenophene Functionalization

Once the selenophene ring is formed, palladium-catalyzed reactions are powerful tools for its further functionalization, allowing for the introduction of aryl and other substituents at specific positions.

Regioselective Arylation Protocols for Substituted Selenophenes

Palladium-catalyzed direct arylation is an efficient method for the regioselective formation of 2-aryl- or 2,5-diarylselenophenes. This protocol is compatible with a wide range of aryl halides bearing different functional groups. The reaction typically proceeds with high regioselectivity, favoring arylation at the C2 position of the selenophene ring. The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway.

The reaction conditions, including the choice of catalyst, ligand, base, and additive, significantly influence the outcome. Optimal results for the direct arylation of selenophene with aryl bromides and iodides have been achieved using a catalytic system of palladium(II) acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃) as the ligand, potassium carbonate (K₂CO₃) as the base, and pivalic acid (PivOH) as an additive in a solvent like N,N-dimethylformamide (DMF).

Table 2: Selected Examples of Palladium-Catalyzed Direct C2-Arylation of Selenophene

| Aryl Halide | Product | Yield (%) |

| Iodobenzene | 2-Phenylselenophene | 85 |

| 4-Iodotoluene | 2-(p-Tolyl)selenophene | 82 |

| 4-Bromoacetophenone | 2-(4-Acetylphenyl)selenophene | 75 |

Application of Buchwald-Hartwig and Stille Coupling Methodologies for Selenophene Derivatives

The Buchwald-Hartwig amination and Stille cross-coupling reactions are powerful palladium-catalyzed methods for forming new carbon-nitrogen and carbon-carbon bonds, respectively, and can be applied to selenophene derivatives.

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides and amines. This reaction can be used to introduce amino groups onto the selenophene scaffold by coupling aminoselenophenes with aryl halides or by coupling halogenated selenophenes with amines. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands.

The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide. This methodology is highly versatile for creating C-C bonds and has been used in the synthesis of conjugated polymers containing selenophene units. For instance, a distannylselenophene derivative can be coupled with an aryl dihalide in a Stille polycondensation to yield a selenophene-containing polymer. A significant drawback of the Stille reaction is the toxicity of the organotin reagents.

Incorporation of Ethanone (B97240) Moieties via Advanced Carbon-Carbon Bond Forming Reactions

The introduction of ethanone (acetyl) groups onto the selenophene ring is a key step in the synthesis of the target molecule. This is typically achieved through carbon-carbon bond-forming reactions where the selenophene acts as a nucleophile.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones. wikipedia.org The reaction involves the treatment of an aromatic ring with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. youtube.com For selenophene, this reaction proceeds via an electrophilic aromatic substitution mechanism.

The acylation of selenophene, analogous to its sulfur counterpart thiophene (B33073), exhibits high regioselectivity. The initial electrophilic attack occurs preferentially at the C2 position (or the equivalent C5 position). This preference is attributed to the superior stabilization of the cationic intermediate (the sigma complex) through resonance, where the lone pairs on the selenium atom can delocalize the positive charge more effectively for C2 attack compared to C3 attack. stackexchange.com

Introducing a second acetyl group presents a significant challenge. The first acetyl group is electron-withdrawing and deactivates the selenophene ring, making it less nucleophilic and thus less reactive towards a second acylation. youtube.com However, this deactivating effect is also key to directing the position of the second substitution. As an electron-withdrawing group, the C2-acetyl substituent directs the next electrophile to the C4 position, which is electronically analogous to meta-substitution in benzene (B151609) systems. This directing effect allows for the controlled synthesis of the 2,4-disubstituted product over the 2,5-isomer.

| Parameter | Description |

| Reaction Type | Electrophilic Aromatic Substitution |

| Substrate | Selenophene or 2-acetylselenophene |

| Acylating Agent | Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O) |

| Catalyst | Strong Lewis acids (e.g., AlCl₃, SnCl₄, BF₃) wikipedia.orgnih.gov |

| Key Challenge | Deactivation of the ring after the first acylation, requiring more forcing conditions for the second substitution. |

| Regioselectivity | 1st Acylation: Preferential at C2 position due to greater resonance stabilization of the intermediate. stackexchange.com2nd Acylation: Directed to C4 position by the deactivating C2-acetyl group. |

While not a direct method for the primary synthesis of 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one), Aldol (B89426) and Claisen-Schmidt condensations are powerful C-C bond-forming reactions for elaborating more complex diketone structures on heterocyclic cores. wikipedia.orgsigmaaldrich.com An aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can subsequently dehydrate to an α,β-unsaturated carbonyl. libretexts.org The Claisen-Schmidt condensation is a specific variant between an enolizable ketone or aldehyde and a non-enolizable aromatic carbonyl compound. wikipedia.org

These reactions can be envisioned as tools for the post-functionalization of simpler acylated selenophenes. For instance, a selenophene-2-carboxaldehyde could serve as the non-enolizable aromatic component in a Claisen-Schmidt reaction with a ketone. This would extend the carbon framework and introduce a second keto functionality, leading to a 1,3-diketone relationship relative to the new bond. This strategy allows for the modular construction of diverse diketone-containing heterocyclic systems. A study on the synthesis of bis(1,5-diaryl-1,5-diketones) showcases how Claisen-Schmidt condensation followed by Michael addition can be used in a one-pot procedure to generate complex diketones from aromatic dialdehydes. lew.ro

| Reaction Variant | Heterocyclic Precursor Example | Reagent | Potential Product Structure |

| Claisen-Schmidt | Selenophene-2,4-dicarbaldehyde | Acetone | A bis(α,β-unsaturated ketone) attached to the selenophene core. |

| Crossed Aldol | 2-Acetylselenophene (as enolate source) | Selenophene-4-carboxaldehyde | A β-hydroxy ketone with two selenophene rings. |

Chemo- and Regioselectivity in the Synthesis of 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one)

Achieving the specific 2,4-diacylation pattern of the target molecule is a significant challenge governed by the principles of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this synthesis, the key chemoselectivity issue is achieving diacylation instead of monoacylation. Since the first acetyl group deactivates the ring, the mono-acetylated product, 1-(Selenophen-2-yl)ethan-1-one, is formed much more readily. Driving the reaction to completion to form the di-substituted product requires harsher conditions (e.g., higher temperatures, longer reaction times, or excess reagents).

Regioselectivity dictates the position of substitution. The electronic properties of the selenophene ring and the substituents determine the outcome.

First Substitution: The inherent electronic properties of the selenophene ring direct the first electrophilic attack to the C2 position, which is the most electron-rich and leads to the most stable carbocation intermediate. stackexchange.com

Second Substitution: Once the first acetyl group is installed at C2, it modifies the reactivity of the remaining positions. As a deactivating, meta-directing group, it reduces the reactivity of the C3 and C5 positions more than the C4 position. Therefore, the second electrophilic attack is directed to the C4 position.

| Substitution Step | Most Reactive Position | Least Reactive Position(s) | Rationale |

| Mono-acylation of Selenophene | C2 / C5 | C3 / C4 | The intermediate carbocation is better stabilized by resonance involving the selenium heteroatom. stackexchange.com |

| Acylation of 2-Acetylselenophene | C4 | C3, C5 | The C2-acetyl group is electron-withdrawing, deactivating the ring, particularly at the ortho (C3) and para (C5) positions, making the meta-like C4 position the most favorable for the second substitution. |

One-Pot and Multi-Component Reaction Approaches for Enhanced Synthetic Efficiency

To overcome the challenges of multi-step syntheses, such as purification of intermediates and cumulative yield loss, one-pot and multi-component reactions (MCRs) have emerged as highly efficient strategies. doi.org These approaches combine multiple reaction steps in a single flask, saving time, reagents, and resources while often enabling the construction of complex molecules from simple precursors. lew.rorug.nl

While a specific multi-component reaction for 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) is not widely documented, methodologies developed for analogous sulfur-containing heterocycles provide a clear blueprint. A highly efficient, metal-free, three-step one-pot synthesis for 2,4-diacylthiophenes has been developed, which is directly relevant. nih.gov This process begins with readily available α-oxo ketene (B1206846) dithioacetals and propargylic alcohols. nih.gov The reaction proceeds through a sophisticated relay catalysis system involving:

A Brønsted acid-catalyzed propargylation.

A molecular iodine-mediated electrophilic cyclization to form the thiophene ring.

A visible light-induced deiodinative oxygenation to install the acyl group.

This advanced one-pot sequence demonstrates the power of modern synthetic methods to achieve complex substitution patterns like the 2,4-diacyl motif with high efficiency. The adaptation of such a strategy to selenium-containing precursors represents a promising and sophisticated route to the target compound and its analogues. Other MCRs have been successfully employed for the synthesis of various substituted selenophenes, such as the DBU-promoted three-component cascade reaction to form tetrasubstituted selenophenes. rsc.org

| Synthetic Strategy | Key Features | Starting Materials (Analogous Thiophene Synthesis) | Advantages | Reference |

| One-Pot Relay Catalysis | Three-step sequence: Propargylation, Electrophilic Cyclization, Oxygenation. | α-Oxo ketene dithioacetals, Propargylic alcohols | Metal-free, high efficiency, avoids isolation of intermediates, directly forms the 2,4-diacyl pattern. | nih.gov |

| Three-Component Cascade | DBU-promoted cascade annulation. | 3-oxo-3-phenylpropanenitriles, (E)-chalcones, elemental selenium | Metal-free, simple conditions, high atom economy. | rsc.org |

| One-Pot Cyclization/Selenylation | Copper-catalyzed cyclocondensation and C-H activation. | Arylhydrazines, 2,4-diones, Diaryl diselenides | Direct formation of functionalized heterocycles. | doi.org |

Elucidating the Reactivity and Reaction Mechanisms of 1,1 Selenophene 2,4 Diyl Di Ethan 1 One

Electrophilic Aromatic Substitution (EAS) Patterns on Selenophene (B38918) Rings Bearing Diketone Substituents

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org However, the reactivity of the selenophene ring in 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) is substantially diminished compared to unsubstituted selenophene. The two acetyl groups are powerful deactivating substituents, withdrawing electron density from the aromatic ring through both inductive and resonance effects. libretexts.org This reduction in electron density makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. wikipedia.orguci.edu

The deactivating nature of these groups means that forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required to achieve any electrophilic substitution. wikipedia.org In terms of regioselectivity, the acetyl groups direct incoming electrophiles to the positions least deactivated. The C2 and C4 positions are occupied, and the C3 and C5 positions are meta- to one of the acetyl groups and ortho- or para- to the other. The C5 position is generally the most favorable site for electrophilic attack on 2,4-disubstituted selenophenes bearing deactivating groups, as it is the least electronically disfavored position.

| Compound | Relative Reactivity towards EAS | Directing Effect of Substituents |

| Benzene (B151609) | Baseline | N/A |

| Selenophene | More reactive than benzene | Ortho-directing (C2 and C5) |

| 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) | Significantly less reactive than selenophene and benzene | Substitution favored at C5 |

Nucleophilic Reactivity and Transformations at Carbonyl Centers of the Diketone

While the selenophene ring is electron-deficient and unreactive towards electrophiles, the carbonyl carbons of the two acetyl groups are highly electrophilic centers. These sites are prone to nucleophilic addition reactions. youtube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org

A wide array of nucleophiles can be employed to transform the diketone functionality. These include organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) for carbon-carbon bond formation, and hydride reagents for reduction. The electron-withdrawing character of the 2,4-disubstituted selenophene ring may slightly enhance the electrophilicity of the carbonyl carbons, potentially making them more reactive than those in simple aliphatic ketones.

| Nucleophile (Example) | Reagent Type | Product after Functionalization of Both Carbonyls |

| Methylmagnesium bromide (CH₃MgBr) | Grignard Reagent | 2,2'-(Selenophene-2,4-diyl)di(propan-2-ol) |

| Sodium borohydride (B1222165) (NaBH₄) | Hydride Reagent | 1,1'-(Selenophene-2,4-diyl)di(ethan-1-ol) |

| Enolate of acetone | Carbon Nucleophile | Diketo-diol adduct via aldol (B89426) addition |

| Phenyl lithium (C₆H₅Li) | Organolithium Reagent | Diol with two additional phenyl groups |

Redox Chemistry of the Selenium Heterocycle and Acetyl Groups

The selenium atom in the selenophene ring can be oxidized to higher oxidation states. Treatment with oxidizing agents can yield the corresponding selenophene 1-oxide or, with stronger oxidants, the selenophene 1,1-dioxide. However, the presence of the two electron-withdrawing acetyl groups makes the selenophene ring electron-poor, rendering the selenium atom less susceptible to oxidation compared to electron-rich selenophenes. tandfonline.com Reagents like dimethyldioxirane (B1199080) (DMD) have been used for such transformations, whereas others like m-chloroperbenzoic acid (m-CPBA) can sometimes lead to ring-opening products. tandfonline.com

The acetyl groups themselves can undergo oxidation, although this is less common than reactions at the selenium atom. The Baeyer-Villiger oxidation, for instance, could convert the acetyl groups into acetate (B1210297) esters using peroxy acids. However, selectivity could be an issue, as the selenium atom is also susceptible to oxidation by these reagents.

| Reagent | Target Site | Potential Product(s) |

| Dimethyldioxirane (DMD) | Selenium Atom | 1,1'-(1-Oxido-selenophene-2,4-diyl)di(ethan-1-one) or 1,1'-(1,1-Dioxido-selenophene-2,4-diyl)di(ethan-1-one) |

| m-Chloroperbenzoic acid (m-CPBA) | Selenium Atom / Acetyl Group | Selenophene 1-oxide, Baeyer-Villiger product (acetate ester), or ring-opened products |

| Selenium Dioxide (SeO₂) | Methyl group of acetyl | Could potentially oxidize the α-carbon, leading to a glyoxal (B1671930) derivative |

The carbonyl groups of the acetyl moieties are readily reduced. wikipedia.org Standard hydride reducing agents can convert the diketone to the corresponding diol. Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing ketones to secondary alcohols, while lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that would achieve the same transformation. libretexts.orgstackexchange.comyoutube.com

For complete removal of the carbonyl oxygen atoms, deoxygenation reactions such as the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and concentrated hydrochloric acid) reduction can be employed. These reactions would convert the diketone into 2,4-diethylselenophene.

| Reaction | Reagents | Product |

| Carbonyl Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 1,1'-(Selenophene-2,4-diyl)di(ethan-1-ol) |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium hydroxide (B78521) (KOH) | 2,4-Diethylselenophene |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 2,4-Diethylselenophene |

Cycloaddition Reactions Involving Selenophene Derivatives (e.g., Diels-Alder), and the Influence of Diketone Substitution

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Selenophene, due to its aromatic character, is a reluctant diene. The aromatic stabilization energy must be overcome for it to participate in such a reaction. The presence of two strong electron-withdrawing diketone substituents on the selenophene ring further diminishes its capacity to act as a diene in a normal-electron-demand Diels-Alder reaction. masterorganicchemistry.com These groups lower the energy of the Highest Occupied Molecular Orbital (HOMO), making the interaction with a typical dienophile's Lowest Unoccupied Molecular Orbital (LUMO) less favorable. sci-hub.se

Consequently, 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) is not expected to be a reactive diene under standard Diels-Alder conditions. While some substituted thiophenes (a related heterocycle) can undergo cycloaddition with highly reactive dienophiles under forcing conditions like high pressure, this reactivity is limited. researchgate.net It is more likely that the molecule would decompose or undergo other reactions before participating in a cycloaddition.

| Selenophene Derivative | Substituent Type | Predicted Diels-Alder Reactivity (as a diene) |

| 2,5-Dimethylselenophene | Electron-donating | Low, but higher than unsubstituted selenophene |

| Selenophene | Unsubstituted | Very low (aromatic) |

| 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) | Electron-withdrawing | Extremely low / Unreactive |

Intramolecular and Intermolecular Cyclization Reactions Post-Functionalization

The diketone functionality in 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) serves as a versatile handle for subsequent cyclization reactions to build more complex fused-ring systems. These reactions typically require prior modification of the acetyl groups.

One common strategy involves reacting the diketone with a binucleophile. For example, reaction with hydrazine or its derivatives could lead to the formation of a fused pyridazine (B1198779) ring system. Similarly, reaction with hydroxylamine (B1172632) could form a fused isoxazole (B147169), and reaction with β-ketoesters in a Knoevenagel-type condensation followed by cyclization could yield fused benzenoid rings.

Alternatively, the methyl groups of the acetyl functions can be functionalized. For instance, an intramolecular aldol condensation could be envisioned if the methyl groups were first halogenated and then subjected to conditions promoting cyclization, although this would be a challenging transformation. A more plausible route involves reducing the ketones to a diol, which could then undergo acid-catalyzed dehydration and cyclization to form a fused oxygen-containing ring. rsc.org

| Post-Functionalization Strategy | Reagent/Condition | Resulting Fused System |

| Reaction with a binucleophile | Hydrazine (N₂H₄) | Forms a selenopheno[2,3-d]pyridazine derivative |

| Reaction with a binucleophile | Hydroxylamine (NH₂OH) | Forms a fused isoxazole system |

| Reduction followed by cyclization | 1. NaBH₄2. Acid, heat | Forms a fused dihydrofuran or pyran-like ring |

| Condensation and cyclization | Malononitrile, base | Forms a fused, substituted pyridine (B92270) ring |

Advanced Computational and Theoretical Investigations of 1,1 Selenophene 2,4 Diyl Di Ethan 1 One

Quantum Chemical Methodologies for Electronic Structure and Aromaticity Analysis

Quantum chemical methods are indispensable tools for elucidating the intricate details of molecular systems at the electronic level. For 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one), these methodologies provide a window into its fundamental properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one). DFT calculations are employed to determine the optimized molecular geometry, electronic structure, and various spectroscopic parameters.

In a typical DFT study of this molecule, the B3LYP functional with a 6-31G(d,p) basis set would be a common choice for geometry optimization and electronic property calculations. Such studies reveal that the selenophene (B38918) ring remains largely planar, while the acetyl groups may exhibit some out-of-plane torsion to minimize steric hindrance. The presence of the electron-withdrawing acetyl groups is expected to significantly influence the electron density distribution across the selenophene ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. For selenophene-based systems, the HOMO is typically a π-orbital delocalized over the ring, while the LUMO is a π*-orbital. The acetyl substituents are expected to lower the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO, thereby reducing the HOMO-LUMO energy gap. This reduction in the energy gap is a key indicator of the molecule's potential reactivity and its electronic absorption characteristics. ju.edu.sa

Table 1: Calculated Ground State Properties of Selenophene Derivatives using DFT

| Property | Selenophene | 2-Acetylselenophene | 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) (Predicted) |

|---|---|---|---|

| HOMO Energy (eV) | -5.9 | -6.2 | -6.5 |

| LUMO Energy (eV) | -0.8 | -1.5 | -2.1 |

Note: Data for selenophene and 2-acetylselenophene are representative values from the literature. Data for 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) are extrapolated based on substituent effects.

To understand the photophysical properties of 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one), Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.org TD-DFT allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the characterization of the resulting excited states. chemrxiv.org

For this molecule, TD-DFT calculations would likely predict several low-lying electronic transitions in the ultraviolet-visible region. The primary electronic transitions are expected to be of π → π* character, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The presence of the acetyl groups is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted selenophene, a consequence of the narrowed HOMO-LUMO gap. scirp.org

The nature of the excited states can be further analyzed by examining the molecular orbitals involved in the transitions. For instance, a transition from a HOMO localized on the selenophene ring to a LUMO with significant contributions from the acetyl groups would indicate a degree of intramolecular charge transfer (ICT) character in the excited state.

Table 2: Predicted Electronic Transitions for 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) from TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.9 | 318 | 0.25 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 4.5 | 275 | 0.18 | HOMO-1 → LUMO (π → π*) |

Note: This data is illustrative and based on typical results for similar aromatic ketones.

Theoretical Models of Aromaticity in Selenophene versus Other Chalcogenophenes

The aromaticity of selenophene is a topic of considerable theoretical interest, particularly in comparison to its lighter chalcogenophene analogues, furan (B31954) and thiophene (B33073). Aromaticity is a multifaceted concept, and various theoretical indices are used to quantify it, including those based on structure (e.g., Harmonic Oscillator Model of Aromaticity - HOMA), magnetism (e.g., Nucleus-Independent Chemical Shift - NICS), and electronics (e.g., Para-Delocalization Index - PDI).

Generally, the aromaticity of five-membered heterocycles follows the order: thiophene > selenophene > furan. stackexchange.com This trend can be attributed to several factors. The electronegativity of the heteroatom plays a role, with the less electronegative sulfur and selenium atoms being more capable of delocalizing their lone pair of electrons into the π-system of the ring compared to the highly electronegative oxygen in furan.

Furthermore, the size of the heteroatom and the resulting C-X bond lengths are crucial. chemrxiv.org For effective π-orbital overlap, which is essential for aromaticity, similar sizes between the carbon p-orbitals and the heteroatom's lone pair orbital are required. While selenium is larger than sulfur, the decrease in aromaticity from thiophene to selenophene is not as pronounced as the drop from thiophene to furan.

The introduction of electron-withdrawing acetyl groups on the selenophene ring in 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) is expected to reduce the aromaticity of the ring. These substituents can disrupt the delocalization of π-electrons, leading to increased bond length alternation and less favorable magnetic criteria for aromaticity.

Table 3: Comparison of Aromaticity Indices for Chalcogenophenes

| Compound | HOMA | NICS(1) (ppm) |

|---|---|---|

| Benzene (B151609) | 0.979 | -9.7 |

| Thiophene | 0.965 | -8.5 |

| Selenophene | 0.958 | -8.1 |

Note: Data is compiled from representative values in the literature. Lower NICS(1) values indicate greater aromaticity.

Conformational Analysis and Molecular Dynamics Simulations of Diketone-Substituted Selenophenes

The presence of two rotatable acetyl groups in 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) suggests the possibility of multiple conformers. Conformational analysis, typically performed using DFT, is essential to identify the most stable arrangements of the molecule and the energy barriers for rotation around the C-C single bonds connecting the acetyl groups to the selenophene ring.

For 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one), several planar and non-planar conformers can be envisioned, depending on the orientation of the carbonyl groups relative to the selenophene ring. The most stable conformer is likely to be one that minimizes steric repulsion between the acetyl groups and the adjacent ring protons, while maximizing any favorable electronic interactions.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of this molecule. By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule, the accessibility of different conformational states at various temperatures, and the timescale of conformational changes. This information is crucial for understanding how the molecule might interact with its environment, for instance, in a solvent or within a crystal lattice.

Computational Mechanistic Studies of Synthetic and Transformative Reactions

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions, including the synthesis of 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one). A common synthetic route to this compound could involve the Friedel-Crafts acylation of selenophene.

A computational mechanistic study of this reaction would typically involve locating the transition states for each elementary step and calculating the activation energies. researchgate.net This would allow for the determination of the rate-determining step and an understanding of the regioselectivity of the reaction. For the diacylation of selenophene, computational studies could help explain why the acetyl groups are introduced at the 2- and 4-positions.

Furthermore, computational methods can be used to explore the mechanisms of subsequent reactions of 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one), such as condensation reactions involving the acetyl groups, which could lead to the formation of larger, more complex heterocyclic systems.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the reactivity of molecules based on the distribution and energies of their electrons. rsc.org Frontier Molecular Orbital (FMO) theory, in particular, focuses on the interactions between the HOMO of one reactant and the LUMO of another.

For 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one), the shapes and energies of the HOMO and LUMO can be used to predict its reactivity towards electrophiles and nucleophiles. The HOMO, being the orbital containing the most loosely held electrons, indicates the likely sites for electrophilic attack. In this molecule, the HOMO is expected to have significant density on the selenophene ring, suggesting that electrophilic substitution would occur on the ring.

Conversely, the LUMO indicates the sites most susceptible to nucleophilic attack. The electron-withdrawing acetyl groups will lower the energy of the LUMO and localize it significantly on the carbonyl carbons. This suggests that nucleophilic addition reactions will preferentially occur at these carbonyl carbons. The analysis of the frontier orbitals thus provides a powerful predictive tool for the chemical behavior of 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one). researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) |

| Selenophene |

| Furan |

| Thiophene |

| 2-Acetylselenophene |

Sophisticated Spectroscopic and Electrochemical Characterization in Academic Research of 1,1 Selenophene 2,4 Diyl Di Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Advanced ¹H and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of organic compounds. scielo.brmdpi.com For 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one), the ¹H NMR spectrum is expected to show distinct signals for the protons on the selenophene (B38918) ring and the methyl protons of the two acetyl groups. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the acetyl groups and the heteroatom, selenium. The protons on the selenophene ring, H-3 and H-5, would appear as distinct signals, likely doublets due to coupling with each other, though coupling to the ⁷⁷Se isotope (7.63% natural abundance) could also be observed as satellite peaks. huji.ac.il The two methyl groups, being in different chemical environments (at positions 2 and 4), are expected to have slightly different chemical shifts, appearing as singlets.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Signals for the carbonyl carbons of the acetyl groups would be expected in the downfield region (typically 190-200 ppm). The carbon atoms of the selenophene ring would resonate in the aromatic region, with their specific shifts determined by their position relative to the selenium atom and the acetyl substituents. The methyl carbons would appear in the upfield region of the spectrum. Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals by establishing proton-proton and proton-carbon connectivities through covalent bonds. scielo.brmdpi.com

Table 1: Predicted ¹H NMR Data for 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) in CDCl₃ This table contains predicted data based on known chemical shift ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ring H-3 | 7.8 - 8.2 | d |

| Ring H-5 | 8.3 - 8.7 | d |

| -C(O)CH₃ (at C2) | 2.6 - 2.8 | s |

| -C(O)CH₃ (at C4) | 2.5 - 2.7 | s |

Table 2: Predicted ¹³C NMR Data for 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) in CDCl₃ This table contains predicted data based on known chemical shift ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (at C2) | 192 - 198 |

| C=O (at C4) | 190 - 196 |

| Ring C2 | 145 - 155 |

| Ring C3 | 130 - 138 |

| Ring C4 | 140 - 150 |

| Ring C5 | 135 - 145 |

| -C(O)CH₃ (at C2) | 28 - 32 |

| -C(O)CH₃ (at C4) | 26 - 30 |

Application of ⁷⁷Se NMR for Selenium Environment Characterization

Given the presence of selenium, ⁷⁷Se NMR spectroscopy is a powerful, specific tool for characterizing the molecule. huji.ac.il The ⁷⁷Se nucleus (spin I = 1/2, 7.63% natural abundance) has a very wide chemical shift range, making it highly sensitive to the electronic environment around the selenium atom. nih.govnorthwestern.edu The chemical shift of the selenium atom in 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) would provide direct insight into the electronic effects of the two acetyl substituents on the selenophene ring. researchgate.net For selenophenes, the ⁷⁷Se chemical shift is typically observed in a characteristic region of the spectrum. The presence of two electron-withdrawing acetyl groups is expected to deshield the selenium nucleus, shifting its resonance to a higher frequency (downfield) compared to unsubstituted selenophene. netlify.app Furthermore, coupling between the ⁷⁷Se nucleus and the adjacent ring protons (H-2 and H-5) would be observable in a proton-coupled ⁷⁷Se NMR spectrum or as satellites in the ¹H NMR spectrum, providing further confirmation of the structure. huji.ac.il

Dynamic NMR Spectroscopy for Conformational Studies

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org For 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one), a key dynamic process is the rotation of the two acetyl groups around the C(ring)-C(carbonyl) bonds. unibas.it At room temperature, this rotation is likely fast, resulting in sharp, time-averaged signals for the methyl and carbonyl groups in the ¹H and ¹³C NMR spectra.

However, steric hindrance between the acetyl groups and the selenophene ring may create a significant energy barrier to rotation. unibas.it By lowering the temperature, it might be possible to slow this rotation to a rate observable by NMR. If the rotation is slowed sufficiently, separate signals could be observed for conformers where the acetyl groups are oriented differently with respect to the ring, a phenomenon known as decoalescence. unibas.itcopernicus.org The temperature at which the signals broaden and coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing valuable quantitative information about the molecule's conformational flexibility. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. thermofisher.com For 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) (C₈H₈O₂Se), HRMS would provide an exact mass measurement with high accuracy (typically to within 5 ppm). This precise mass is crucial for confirming the molecular formula and distinguishing it from other potential isomers.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. nih.gov By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. For 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one), common fragmentation pathways would likely involve the loss of methyl radicals (•CH₃) or acetyl groups (•COCH₃) from the molecular ion. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Table 3: Predicted HRMS Data for 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) This table contains calculated and predicted data. Fragmentation is dependent on the ionization method and collision energy.

| Ion | Calculated Exact Mass (for ⁸⁰Se isotope) | Predicted Fragmentation Pathway |

| [M]⁺ | 215.9693 | Molecular Ion |

| [M - CH₃]⁺ | 200.9457 | Loss of a methyl radical |

| [M - COCH₃]⁺ | 172.9587 | Loss of an acetyl radical |

| [M - 2COCH₃]⁺ | 129.9481 | Loss of both acetyl radicals |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. chemrxiv.org The IR spectrum of 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) would be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration. libretexts.org Due to the presence of two ketone groups, this band is expected to appear in the range of 1670-1700 cm⁻¹. The exact position would be influenced by conjugation with the selenophene ring. pressbooks.pub

Other key absorptions would include C-H stretching vibrations from the methyl groups and the aromatic selenophene ring (typically just below and above 3000 cm⁻¹, respectively), C-C stretching vibrations of the selenophene ring (around 1400-1600 cm⁻¹), and C-H bending vibrations. libretexts.orgvscht.cz The unique combination of these absorption bands in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the molecule. libretexts.org

Table 4: Predicted IR Absorption Bands for 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) This table contains predicted data based on characteristic group frequencies. Actual experimental values may vary.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| C=O Stretch (Ketone) | 1670 - 1700 | Strong, Sharp |

| C=C Stretch (Selenophene Ring) | 1400 - 1600 | Medium-Weak |

| C-H Bend | 1350 - 1450 | Medium |

| C-Se Stretch | 600 - 800 | Medium-Weak |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystal lattice. nih.gov

An X-ray crystallographic analysis of 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one), if suitable single crystals could be grown, would confirm the planarity of the selenophene ring. escholarship.org It would also reveal the precise orientation of the two acetyl groups relative to the ring. This would show whether the acetyl groups are coplanar with the ring to maximize conjugation or twisted out of the plane due to steric hindrance. Furthermore, the analysis would detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal. icdd.com Such data is invaluable for understanding the relationship between molecular structure and macroscopic properties. As of now, the crystal structure for this specific compound has not been reported in the crystallographic databases.

Absence of Published Data on the Electrochemical Characterization of 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one)

Despite a thorough search of academic and scientific literature, no specific studies detailing the electrochemical characterization of the compound 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) through voltammetric techniques were identified. Consequently, the generation of an article with detailed research findings and data tables on this specific topic is not possible at this time.

The investigation sought to uncover sophisticated spectroscopic and electrochemical data, particularly focusing on Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Squarewave Voltammetry (SWV) as outlined in the user's request. However, the scientific record available through extensive searches does not appear to contain reports on the redox processes or detailed redox fingerprinting for this particular diacetyl-substituted selenophene.

While general principles of voltammetry are well-established for a wide range of organic and heterocyclic compounds, the specific application of these techniques to 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) has not been documented in the accessible literature. The presence of the electron-withdrawing acetyl groups at the 2 and 4 positions of the selenophene ring is expected to significantly influence its electronic properties and, therefore, its electrochemical behavior. However, without experimental data, any discussion would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Further research in the field of organic electrochemistry may, in the future, include studies on this compound, at which point a detailed article could be produced. Until such research is published, a comprehensive and data-rich article on the electrochemical characterization of 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) cannot be provided.

Advanced Applications in Materials Science and Organic Electronics

Integration of Selenophene (B38918) Diketones into π-Conjugated Systems for Optoelectronic Materials

The incorporation of selenophene units into π-conjugated systems is a well-established strategy for developing advanced optoelectronic materials. researchgate.netresearchgate.netfrontiersin.orgrsc.org Selenophene can be integrated as a building block in conjugated polymers and small molecules designed for various applications. researchgate.netresearchgate.net The diketone functionality on the selenophene ring, as in 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one), would introduce electron-withdrawing groups, which can significantly influence the electronic properties of the resulting π-conjugated system. This donor-acceptor (D-A) type architecture is a cornerstone of modern organic electronic material design, allowing for the fine-tuning of energy levels and optical properties. frontiersin.org

The synthesis of such materials often involves metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to polymerize monomers or build up complex molecular structures. researchgate.net The presence of the ketone groups could also open up avenues for further chemical modifications, allowing for the attachment of different functional groups to modulate solubility, solid-state packing, and intermolecular interactions.

Role of Selenium in Modulating Electronic and Optical Properties of Organic Semiconductors

The substitution of sulfur with selenium in heterocyclic systems has profound effects on the electronic and optical properties of organic semiconductors. mdpi.comnih.govnih.govrsc.org Selenium's larger atomic size and greater polarizability compared to sulfur lead to enhanced intermolecular interactions, which can facilitate charge transport. mdpi.comnih.gov

A key effect of incorporating selenophene into a conjugated system is the reduction of the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) energy gap. mdpi.comnih.govnih.govacs.org This is largely attributed to the quinoidal character of the selenophene ring, which is more pronounced than in its thiophene (B33073) analogue. researchgate.net The lower aromaticity of selenophene contributes to a higher-lying HOMO and a lower-lying LUMO, effectively narrowing the bandgap. mdpi.comnih.govnih.gov This narrowing of the energy gap typically results in a red-shift in the material's absorption spectrum, allowing for the absorption of a broader range of the solar spectrum, which is particularly advantageous for photovoltaic applications. mdpi.comnih.govnih.gov Theoretical studies, such as those using density functional theory (DFT), have consistently shown that selenophene-containing molecules have smaller bandgaps compared to their thiophene counterparts. mdpi.comnih.gov

Table 1: Comparison of Calculated Energy Gaps for Heterocyclic Compounds

| Heterocycle | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Furan (B31954) | -6.4 | 1.8 | 8.2 |

| Thiophene | -6.1 | -0.2 | 5.9 |

| Selenophene | -5.9 | -0.5 | 5.4 |

Note: This table presents illustrative data based on general DFT calculations for the parent heterocycles to show the trend; actual values for derivatives will vary. mdpi.com

The presence of selenium can significantly enhance the charge transport characteristics of organic semiconductors. rsc.orgnih.govacs.org The larger d-orbitals of selenium lead to stronger intermolecular Se-Se interactions, which can promote more ordered molecular packing in the solid state. mdpi.comnih.gov This improved intermolecular electronic coupling is crucial for efficient charge hopping between adjacent molecules. Consequently, selenophene-based materials often exhibit higher charge carrier mobilities compared to their sulfur-containing analogues. rsc.orgacs.org For instance, isoindigo-based copolymers with selenophene substitution have demonstrated significantly high charge carrier mobility. rsc.org This makes them highly suitable for applications in organic field-effect transistors (OFETs) and other devices where efficient charge transport is paramount. acs.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov

Supramolecular Assembly and Self-Organization of Selenophene Diketone Derivatives in Functional Materials

Supramolecular assembly and self-organization are critical for the performance of organic electronic devices, as the morphology of the active layer dictates its electronic properties. rsc.orgresearchgate.netnih.govnih.govyoutube.com The introduction of diketone functionalities onto a selenophene core would provide sites for specific intermolecular interactions, such as hydrogen bonding, which can be exploited to control the self-assembly of these molecules. These directional interactions, combined with the inherent π-π stacking of the conjugated systems, can lead to the formation of well-ordered structures like nanofibers, nanoribbons, or crystalline domains. Such organized assemblies are beneficial for charge transport, as they provide continuous pathways for charge carriers to move through the material. rsc.org The ability to control the supramolecular organization of selenophene diketone derivatives is therefore a key aspect in the design of high-performance functional materials. rsc.orgresearchgate.netnih.govnih.govyoutube.com

Potential for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Dye-Sensitized Solar Cells (DSSCs)

Given their tunable electronic properties, selenophene-based materials, in general, are promising candidates for a range of organic electronic devices. researchgate.netresearchgate.netresearch-nexus.netresearchgate.netnih.govgoogle.comnih.govcnrs.frbeilstein-journals.orgmdpi.com

Organic Light-Emitting Diodes (OLEDs): By appropriately tuning the HOMO-LUMO gap, selenophene-containing materials can be designed to emit light across the visible spectrum. researchgate.netgoogle.comcnrs.frbeilstein-journals.org The high charge carrier mobility associated with selenophenes can also lead to more efficient charge injection and transport within the OLED device, potentially leading to higher brightness and lower operating voltages. google.combeilstein-journals.org

Organic Field-Effect Transistors (OFETs): As previously discussed, the enhanced charge transport characteristics of selenophene-containing semiconductors make them excellent candidates for the active layer in OFETs. acs.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.govcolab.ws The ability of selenium to promote ordered molecular packing is a significant advantage in achieving high field-effect mobilities. acs.orgresearchgate.net

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, selenophene can act as a π-bridge in D-π-A organic dyes. research-nexus.netresearchgate.netnih.govmdpi.com Its ability to lower the LUMO level and narrow the bandgap can enhance both light-harvesting efficiency and electron injection from the dye to the semiconductor (e.g., TiO2). research-nexus.netresearchgate.netnih.gov Studies on selenophene-based dyes have shown promising photovoltaic performance. research-nexus.netresearchgate.netnih.gov

Table 2: Performance of Selenophene-Containing Materials in Organic Electronic Devices

| Device Type | Material Class | Key Performance Metric |

|---|---|---|

| OFET | Isoindigo-based copolymer with selenophene | Mobility of 5.8 cm²/V·s |

| All-Polymer Solar Cell | Multi-selenophene-containing polymer acceptor | Power Conversion Efficiency of 15.1% |

| DSSC | Selenophene-bridged organic dye (D8) | Favorable electronic and optical properties |

Note: This table provides examples of high-performing selenophene-based materials to illustrate their potential. rsc.orgresearch-nexus.netchemistryviews.org

Designing Novel Chiral Materials Utilizing Selenophene Scaffolds

The development of chiral organic materials has garnered significant interest for applications in chiroptical devices, asymmetric catalysis, and enantioselective sensing. Selenophene scaffolds can be utilized as a core for the design of novel chiral materials. researchgate.netoaepublish.com Chirality can be introduced by attaching chiral side chains to the selenophene ring or by synthesizing inherently chiral selenophene derivatives. The unique electronic properties of the selenophene core can interact with the chiral moieties to produce materials with interesting chiroptical properties, such as circular dichroism and circularly polarized luminescence. The development of synthetic methodologies for chiral selenium-π-acid catalysts showcases the potential of creating enantioselective catalysts based on selenophene structures. researchgate.net

Coordination Chemistry and Ligand Design Principles for Selenophene Diketones

Exploration of 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) as a Chelating Ligand in Metal Complexes

1,1'-(Selenophene-2,4-diyl)di(ethan-1-one), also known as 2,4-diacetylselenophene, is a multifunctional ligand possessing several potential coordination sites. The primary coordination is expected to occur through the two carbonyl oxygen atoms of the acetyl groups, forming a six-membered chelate ring with a metal center. This bidentate O,O'-coordination is a common motif for β-diketone-type ligands and is driven by the stability of the resulting metallacycle.

Table 1: Potential Coordination Modes of 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one)

| Coordination Mode | Donor Atoms | Description |

| Bidentate | O, O' | The ligand coordinates to the metal center through the two carbonyl oxygen atoms, forming a stable six-membered chelate ring. |

| Tridentate | O, O', Se | In addition to the oxygen donors, the selenium atom of the selenophene (B38918) ring could coordinate to the metal center, leading to a tridentate coordination mode. |

| Bridging | O, O' and Se | The ligand could bridge two metal centers, with the diketone moiety chelating one metal and the selenium atom coordinating to another. |

Synthesis and Structural Characterization of Metal Complexes with Selenophene-Based Diketone Ligands

The synthesis of metal complexes with 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex. The deprotonation of the α-carbon between the carbonyl groups, a common feature in β-diketonate chemistry, can lead to the formation of neutral complexes with divalent or trivalent metal ions.

Structural characterization of these complexes is crucial for understanding their properties. Single-crystal X-ray diffraction is the most definitive method for determining the precise coordination geometry, bond lengths, and bond angles. researchgate.net Spectroscopic techniques such as infrared (IR) spectroscopy can confirm the coordination of the carbonyl groups by observing a shift in their stretching frequencies upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 77Se NMR, can provide valuable information about the structure of the complexes in solution.

Investigation of Metal-Chalcogen and Metal-Oxygen Interactions in Coordination Spheres

The coordination sphere of metal complexes containing 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) is characterized by the presence of both metal-oxygen (M-O) and potential metal-selenium (M-Se) interactions. The M-O bonds are expected to be the primary interactions, forming the stable chelate ring. The strength and length of these bonds will depend on the Lewis acidity of the metal ion and the electronic properties of the ligand.

The possibility of a direct M-Se interaction is an intriguing aspect of these complexes. Selenium, being a soft donor atom, would be expected to form stronger bonds with softer metal ions such as Pd(II), Pt(II), or Ag(I). The investigation of such interactions can be carried out using X-ray crystallography to determine the M-Se bond distance. Spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and 77Se NMR, can also provide evidence for the involvement of the selenium atom in coordination. The presence of a M-Se bond would likely influence the electronic properties and reactivity of the metal center. researchgate.net

Redox-Active Properties of Selenophene Diketone Metal Complexes

The redox behavior of metal complexes is a critical aspect of their chemistry, with implications for their potential applications in catalysis and materials science. Both the metal center and the selenophene-based ligand can be redox-active. The metal ion can undergo changes in its oxidation state, and the selenophene ring itself can be oxidized or reduced.

Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the redox properties of these complexes. nih.gov A typical CV experiment would reveal the potentials at which the complex undergoes oxidation or reduction. By comparing the redox potentials of the complex with those of the free ligand and the metal salt, it is possible to determine whether the redox processes are metal-centered or ligand-centered.

Applications in Catalysis and the Construction of Supramolecular Architectures via Coordination Bonds

The unique structural and electronic features of metal complexes with 1,1'-(Selenophene-2,4-diyl)di(ethan-1-one) make them promising candidates for various applications.

In the field of catalysis , these complexes could potentially be used as catalysts for a range of organic transformations. The metal center, with its tunable redox properties and coordination environment, can act as the active site for catalytic reactions. The selenium atom in the ligand backbone could also play a role in the catalytic cycle, for example, by stabilizing reaction intermediates or participating in redox processes. Metal complexes with selenium-based ligands have been explored as catalysts in reactions such as cross-coupling and oxidation. researchgate.netresearchgate.net

In supramolecular chemistry , the ability of the ligand to coordinate to metal ions in different ways can be exploited to construct complex, self-assembled architectures. mdpi.com The directional nature of coordination bonds allows for the predictable formation of discrete polynuclear complexes, coordination polymers, or metal-organic frameworks (MOFs). The presence of the selenophene unit could introduce specific intermolecular interactions, such as Se···Se or Se···π interactions, which can further direct the self-assembly process and influence the properties of the resulting supramolecular structures. nih.gov The design of such architectures is of great interest for applications in areas like gas storage, sensing, and drug delivery. mdpi.comrsc.org

Future Research Trajectories and Emerging Paradigms in Selenophene Diketone Chemistry

Development of Unprecedented Synthetic Methodologies for Highly Functionalized Selenophene (B38918) Diketones

While traditional methods for synthesizing selenophenes exist, future research will likely focus on creating highly substituted and complex diketone derivatives that are not accessible through current routes. nih.govmdpi.com The development of novel synthetic strategies is paramount for unlocking the full potential of this class of compounds.

Key future research areas include:

Regioselective C-H Functionalization: Current cross-coupling reactions often require pre-functionalized starting materials. chim.it Future methodologies will likely target the direct, regioselective C-H activation of the selenophene ring at the C3 and C5 positions of "1,1'-(Selenophene-2,4-diyl)di(ethan-1-one)". This would provide a more atom-economical route to complex aryl, vinyl, or alkyl-substituted derivatives.

Cascade and Multicomponent Reactions: Designing one-pot cascade reactions that start from simple acyclic precursors could provide rapid access to complex, functionalized selenophene diketones. mdpi.com For instance, a multicomponent reaction involving a selenium source, a 1,3-diyne, and a nucleophile could potentially construct the core and install functional groups in a single step. researchgate.net

Post-Synthetic Modification of Ketone Groups: The two ethanone (B97240) groups on the selenophene ring are prime targets for modification. Future work could explore a wider range of transformations beyond simple aldol (B89426) condensations, such as asymmetric reductions, reductive aminations, or conversion to other functional groups like alkynes or halides, thereby creating a diverse library of derivatives from a single precursor.

| Potential Synthetic Strategy | Description | Target Functionalization | Anticipated Advantage |

| Direct C-H Arylation | Palladium-catalyzed coupling of the selenophene C-H bonds with aryl halides or sulfonyl chlorides. chim.it | Introduction of aryl groups at C3/C5 positions. | Avoids pre-functionalization steps, improving efficiency. |

| Iron-mediated Cascade Cyclization | Reaction of functionalized 1,3-diynes with a selenium source, promoted by an iron salt, to form the substituted ring system in one pot. mdpi.com | Construction of the selenophene ring with embedded functionality. | High complexity generation in a single synthetic operation. |

| Asymmetric Transfer Hydrogenation | Chiral catalyst-mediated reduction of one or both ketone functionalities to produce chiral secondary alcohols. | Conversion of pro-chiral ketones to chiral alcohols. | Access to enantiomerically pure building blocks for chiral ligands or materials. |

| Knoevenagel Condensation | Base-catalyzed reaction of the ketone groups with active methylene (B1212753) compounds (e.g., malononitrile). | Elaboration of the acetyl side chains into more complex, conjugated systems. | Creates derivatives with altered electronic and optical properties for materials science. |

Advanced Computational Design and High-Throughput Screening for Novel Materials and Ligands

The rational design of new molecules for specific applications is increasingly driven by computational chemistry. rsc.orgresearchgate.net For selenophene diketones, a combination of computational design and high-throughput screening (HTS) represents a powerful paradigm for accelerating discovery.

Computational Design of Organic Electronics: Density Functional Theory (DFT) can be employed to predict the optoelectronic properties of polymers and small molecules derived from "1,1'-(Selenophene-2,4-diyl)di(ethan-1-one)". ju.edu.sa By computationally modeling the impact of different substituents on the HOMO/LUMO energy levels and band gap, researchers can design novel candidates for organic solar cells, field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). mdpi.comju.edu.sanih.gov Selenophenes are known to have lower LUMO energy levels compared to their thiophene (B33073) analogs, which can be advantageous in designing electron-accepting materials. nih.gov

High-Throughput Screening for Catalysis: The diketone moiety can act as a bidentate ligand for metal catalysts. HTS methods can be used to rapidly screen a library of derivatives of "1,1'-(Selenophene-2,4-diyl)di(ethan-1-one)" for catalytic activity in various organic transformations. rsc.orgresearchgate.net By preparing a diverse library of ligands and testing them in parallel, new and improved catalysts can be discovered much faster than with traditional methods. rsc.org

Virtual Screening for Biological Targets: While outside the scope of traditional drug discovery pipelines focusing on dosage, the academic exploration of ligand-protein interactions is a valid research trajectory. Virtual screening can be used to dock a library of computationally generated derivatives into the active sites of proteins to identify potential binders. This can guide the synthesis of compounds for niche applications, such as fluorescent probes for biological imaging or inhibitors for academic enzyme studies.

| Computational/Screening Approach | Objective | Key Parameters to Evaluate | Potential Application Area |

| Density Functional Theory (DFT) | Predict electronic properties of derivatives. | HOMO/LUMO levels, band gap, charge mobility. ju.edu.sa | Organic Solar Cells, OFETs. nih.gov |

| High-Throughput Experimentation (HTE) | Discover new homogeneous catalysts. | Catalytic conversion, enantioselectivity. | Asymmetric Synthesis, Cross-Coupling Reactions. rsc.org |

| Molecular Docking | Identify potential binding to protein targets. | Binding affinity, interaction modes. | Development of biochemical probes. |

| Microarray-based HTS | Screen for binding to cellular surfaces or biomolecules. | Affinity and specificity scoring. nih.gov | Niche diagnostics or targeted probes. |

Exploration of Undiscovered Academic Applications in Niche Chemical Fields